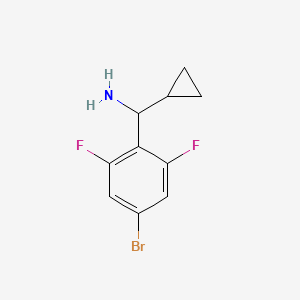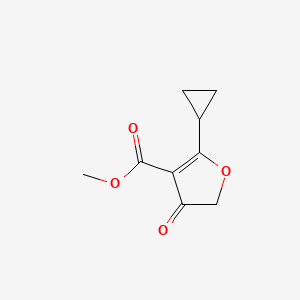
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a furan-based derivative with a unique molecular structureIts molecular formula is C9H10O4, and it has a molecular weight of 182.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the transformation .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species, which alter the mitochondrial membrane potential and activate caspase-3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate: This compound has a similar furan-based structure but with different functional groups.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits similar biological activities but has an anilino group instead of a cyclopropyl group.
Uniqueness
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
methyl 2-cyclopropyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)7-6(10)4-13-8(7)5-2-3-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
RZITUQBXNWWBHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(OCC1=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




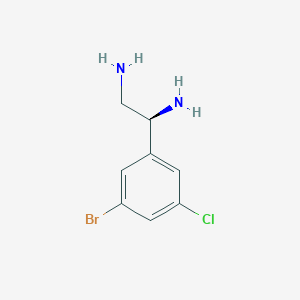
![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)
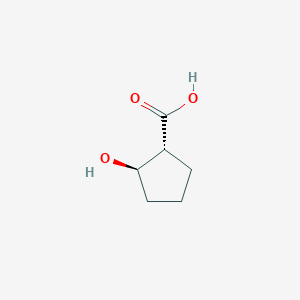

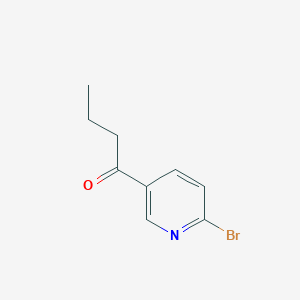
![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
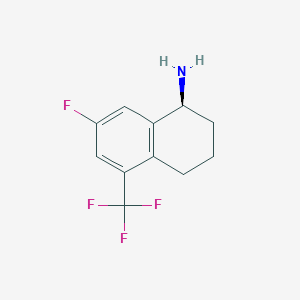
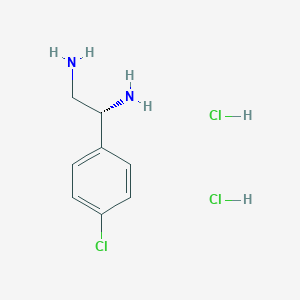

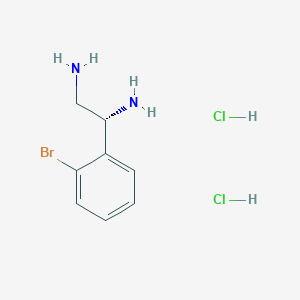
![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)
